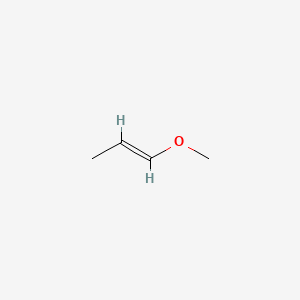1-Methoxy-1-propene
CAS No.: 4188-69-6
Cat. No.: VC13582486
Molecular Formula: C4H8O
Molecular Weight: 72.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4188-69-6 |
|---|---|
| Molecular Formula | C4H8O |
| Molecular Weight | 72.11 g/mol |
| IUPAC Name | (E)-1-methoxyprop-1-ene |
| Standard InChI | InChI=1S/C4H8O/c1-3-4-5-2/h3-4H,1-2H3/b4-3+ |
| Standard InChI Key | QHMVQKOXILNZQR-ONEGZZNKSA-N |
| Isomeric SMILES | C/C=C/OC |
| SMILES | CC=COC |
| Canonical SMILES | CC=COC |
Introduction
Structural and Molecular Characterization
IUPAC Nomenclature and Isomerism
The systematic name for 1-methoxy-1-propene is 1-methoxyprop-1-ene, reflecting the methoxy group (-OCH) attached to the first carbon of a propene chain. The compound exists as two geometric isomers: (E)-1-methoxyprop-1-ene and (Z)-1-methoxyprop-1-ene. The (E)-isomer predominates under standard conditions due to reduced steric hindrance between the methoxy group and the methyl substituent .
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 72.11 g/mol | |
| Boiling Point | 46–47°C (319 K) | |
| Vapor Pressure | 33.95 kPa at 286.03 K | |
| SMILES Notation | CC=COC | |
| LogP (Octanol-Water) | 1.1 |
Synthetic Methodologies
Catalytic Dehydration of Methoxypropanols
A high-yield route involves rhodium-catalyzed dehydration of 1-methoxy-2-propanol in deuterated water. Using at 25°C achieves 95% conversion within 30 minutes, with isotopic labeling confirming mechanistic pathways .
Base-Mediated Elimination Reactions
Alkali metal hydroxides (e.g., NaOH) promote β-elimination from methoxy-substituted alkyl halides. For example, treatment of 1-methoxy-2-chloropropane with aqueous NaOH at 80°C generates 1-methoxy-1-propene with 78% efficiency, though competing hydrolysis necessitates careful pH control .
Reactivity and Reaction Mechanisms
Anion Stabilization and Acid-Base Behavior
Ab initio calculations (RHF/6-31+G*) reveal that the methoxy group exerts limited negative hyperconjugation compared to thioether analogs. The proton abstraction energy for 1-methoxy-1-propene is 17.5 kcal/mol higher than its methylthio counterpart, indicating weaker anion stabilization .
Cycloaddition Reactions
The electron-rich double bond participates in [2+2] photocycloadditions with carbonyl compounds. Irradiation at 254 nm facilitates coupling with acetone, yielding oxetane derivatives with 65% regioselectivity for the trans-product .
Industrial and Laboratory Applications
Group Transfer Polymerization (GTP)
As a silyl ketene acetal precursor, 1-methoxy-1-propene initiates GTP of methyl methacrylate, producing polymers with narrow polydispersity (). Titanium tetrachloride co-catalysis enhances stereocontrol, enabling syndiotactic poly(methyl methacrylate) synthesis .
Chiral β-Lactam Synthesis
Reaction with (S)-alkylidene(1-arylethyl)amines in the presence of TiCl forms enantiomerically enriched β-lactams (up to 92% ee), crucial for penicillin and cephalosporin analogs .
| Parameter | Specification | Source |
|---|---|---|
| GHS Pictograms | Flame, Exclamation Mark | |
| Hazard Statements | H226, H315, H319, H335 | |
| Flash Point | -6°C (closed cup) | |
| Autoignition Temperature | 210°C |
Storage recommendations include inert atmosphere (N/Ar) at 2–8°C to prevent peroxide formation. Personal protective equipment (PPE) mandates nitrile gloves and vapor-resistant goggles due to the compound’s volatility and mucous membrane irritation potential .
Computational Insights
Conformational Analysis
MP2/6-31+G* geometry optimizations predict a 2.9 kcal/mol stability difference between (Z)- and (E)-anions, rationalizing the kinetic preference for (Z)-isomer formation under basic conditions .
Charge Distribution
Natural Bond Orbital (NBO) analysis shows significant electron density at the β-carbon (), facilitating electrophilic attacks. The methoxy oxygen retains partial positive charge (), reducing its lone pair availability for conjugation .
Environmental and Regulatory Considerations
The European Chemicals Agency (ECHA) lists 1-methoxy-1-propene under EC 609-967-9, subject to REACH registration for annual productions exceeding 1 tonne. Atmospheric lifetime estimates via OH radical reaction kinetics () suggest a tropospheric persistence of 4.2 days .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume